N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: It is used in the study of various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or other essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds also exhibit antitubercular activity but differ in their structural features and specific biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These derivatives have shown antiviral activity and are structurally similar but contain a thiadiazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-2-8-14(9-3-11)23-10-15(22)19-17-20-16(24-21-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
ZNMHHUOUHKUOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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